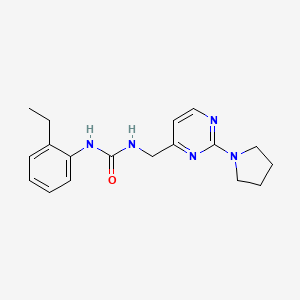

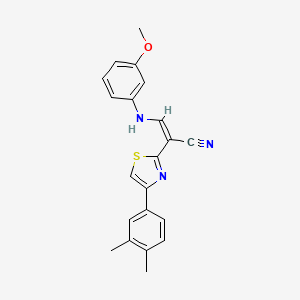

(Z)-2-(4-(3,4-二甲苯基)噻唑-2-基)-3-((3-甲氧基苯基)氨基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile" is a molecule that features a thiazole ring, a dimethylphenyl group, and a methoxyphenyl group linked through an acrylonitrile moiety. The presence of the Z-isomer indicates the specific geometric configuration of the molecule where the highest priority groups on either side of the double bond are on opposite sides.

Synthesis Analysis

The synthesis of Z-isomers can be complex due to the need for specific conditions to favor the desired geometric isomer. In the context of related compounds, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of cephem antibiotics, was prepared from aminoisoxazoles through skeletal rearrangement and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities, particularly the presence of a thiazole ring and methoxy groups.

Molecular Structure Analysis

The molecular structure of Z-isomers can be confirmed using techniques such as X-ray crystallography. For instance, the separation and structural determination of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were achieved, with the Z isomer crystallizing in the P21/c space group . This information is crucial as it provides insights into the three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Z-isomers often exhibit different reactivity compared to their E counterparts due to the spatial arrangement of substituents around the double bond. The specific reactions that "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile" would undergo are not detailed in the provided papers. However, the reactivity of Z-isomers in general can involve selective transformations that preserve the Z-configuration, which is often crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For Z-isomers, properties such as melting point, solubility, and stability can differ significantly from their E counterparts. The provided papers do not offer specific data on the physical and chemical properties of "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile". However, the properties of similar Z-isomers have been characterized through methods like X-ray crystallography, which provides valuable information on the compound's solid-state properties .

科学研究应用

合成和化学性质

用氢化锂铝还原:研究表明,用氢化锂铝还原类似化合物,如 (E)-3-芳基-2-(4-芳基噻唑-2-基)丙烯腈,可以得到 (Z)-1-氨基-3-芳基-2-(噻唑-2-基)丙-1-烯衍生物。这项研究提出了相关化合物化学合成和改性的潜在途径 (Frolov 等,2005)。

头孢菌素抗生素侧链的合成:类似的化合物,特别是丙烯腈的 Z-异构体,已被用于头孢菌素抗生素中关键部分的合成,表明其潜在的药用价值 (Tatsuta 等,1994)。

晶体结构分析:已经研究了类似于 (Z)-2-(4-(3,4-二甲苯基)噻唑-2-基)-3-((3-甲氧基苯基)氨基)丙烯腈的化合物的晶体结构,为其分子构型提供了见解,这对于理解其反应性和相互作用至关重要 (Naveen 等,2006)。

生物和药理应用

细胞毒性:对类似丙烯腈的研究已经确定了对广谱细胞毒性至关重要的关键结构成分,表明其在癌症治疗中的潜在应用 (Tarleton 等,2012)。

抗菌活性:丙烯腈的苯并噻唑衍生物对各种细菌和真菌表现出活性,表明类似化合物在抗菌应用中的潜力 (Youssef 等,2006)。

光电应用:某些丙烯腈衍生物已被探索用于光电器件中,特别是在保护人眼和光学传感器方面,表明相关化合物具有可能的应用 (Anandan 等,2018)。

癌症的光动力疗法:已经研究了丙烯腈的新衍生物,包括那些具有噻唑基团的衍生物,它们在光动力疗法(一种癌症治疗方法)中的疗效 (Pişkin 等,2020)。

在驱虫药开发中的潜力:基于丙烯腈的分子已被确定为新型驱虫药的潜在候选者,驱虫药是一类用于治疗寄生虫感染的药物 (Gordon 等,2014)。

属性

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-14-7-8-16(9-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-5-4-6-19(10-18)25-3/h4-10,12-13,23H,1-3H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSNRIOWICNFMO-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)

![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)

![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)